molecular formula C23H13Cl2F4N3O4 B12366165 Hsd17B13-IN-61

Hsd17B13-IN-61

Cat. No.: B12366165
M. Wt: 542.3 g/mol
InChI Key: APJYFUKQUOCBOB-UHFFFAOYSA-N
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Description

Hsd17B13-IN-61 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This compound is an inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), which is associated with lipid droplet biogenesis and metabolism in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-61 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability and reactivity of intermediates .

Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient purification techniques, and implementing quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for the analysis and purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Hsd17B13-IN-61 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity towards HSD17B13 .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the chemical reactions of this compound are typically derivatives with enhanced inhibitory activity against HSD17B13. These derivatives are characterized by their improved pharmacokinetic properties and reduced off-target effects .

Scientific Research Applications

Hsd17B13-IN-61 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology, it helps elucidate the molecular mechanisms underlying NAFLD and NASH. In medicine, this compound is being investigated as a potential therapeutic agent for treating liver diseases by inhibiting the activity of HSD17B13 .

Mechanism of Action

The mechanism of action of Hsd17B13-IN-61 involves the inhibition of HSD17B13, an enzyme that plays a crucial role in the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, this compound reduces the accumulation of lipid droplets, thereby mitigating the progression of NAFLD and NASH. The molecular targets of this compound include the active site of HSD17B13, where it binds and prevents the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Hsd17B13-IN-61 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting HSD17B13. Similar compounds include BI-3231, which is another potent and selective inhibitor of HSD17B13. this compound has shown superior pharmacokinetic properties and reduced off-target effects, making it a more promising candidate for therapeutic applications .

List of Similar Compounds:

Properties

Molecular Formula

C23H13Cl2F4N3O4

Molecular Weight

542.3 g/mol

IUPAC Name

3,5-dichloro-N-[8-fluoro-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide

InChI

InChI=1S/C23H13Cl2F4N3O4/c24-13-7-12(8-14(25)20(13)33)21(34)31-16-6-5-15(26)19-18(16)22(35)32(10-30-19)9-11-3-1-2-4-17(11)36-23(27,28)29/h1-8,10,33H,9H2,(H,31,34)

InChI Key

APJYFUKQUOCBOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F)OC(F)(F)F

Origin of Product

United States

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